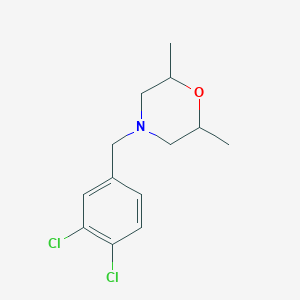![molecular formula C14H9ClFN3O3S B5136248 3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)
3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FC-9 and has a molecular weight of 412.83 g/mol.
Mechanism of Action
The mechanism of action of FC-9 is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in cells. In cancer cells, FC-9 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells. In herbicidal applications, FC-9 is believed to inhibit the activity of certain enzymes involved in photosynthesis, leading to the death of plants.
Biochemical and Physiological Effects:
FC-9 has been shown to have various biochemical and physiological effects in different systems. In cancer cells, FC-9 has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In herbicidal applications, FC-9 has been shown to inhibit photosynthesis and cause chlorosis, or yellowing of leaves. In material science, FC-9 has been shown to inhibit corrosion by forming a protective layer on metal surfaces.
Advantages and Limitations for Lab Experiments
One advantage of using FC-9 in lab experiments is its high purity and stability. FC-9 can be synthesized in high yields and can be easily purified using standard techniques. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and material science. However, one limitation of using FC-9 is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Therefore, caution should be taken when handling FC-9 in lab experiments.
Future Directions
There are several future directions for the study of FC-9. In medicine, further studies are needed to understand the mechanism of action of FC-9 and its potential use as a treatment for various diseases. In agriculture, further studies are needed to optimize the herbicidal properties of FC-9 and to develop new selective herbicides. In material science, further studies are needed to understand the corrosion inhibition mechanism of FC-9 and to develop new corrosion inhibitors. Overall, FC-9 has great potential for various applications and further studies are needed to fully explore its potential.
Synthesis Methods
The synthesis of FC-9 involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide and thionyl chloride in the presence of potassium carbonate. The resulting product is then reacted with 3-chlorobenzoyl chloride to obtain FC-9. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of FC-9.
Scientific Research Applications
FC-9 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FC-9 has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In agriculture, FC-9 has been shown to have herbicidal properties and can be used as a selective herbicide. In material science, FC-9 has been studied for its potential use as a corrosion inhibitor.
Properties
IUPAC Name |
3-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-10-4-5-11(16)12(7-10)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOMYZHQHWJXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)


![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)
